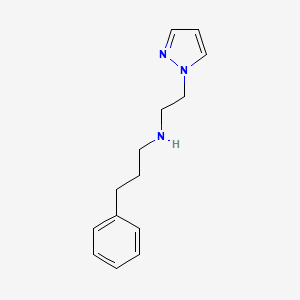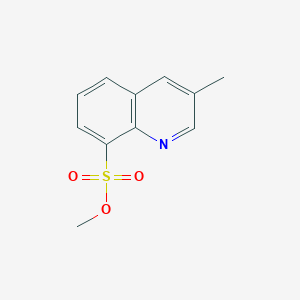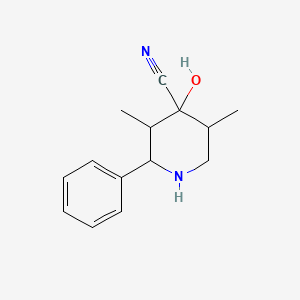
4-Hydroxy-3,5-dimethyl-2-phenylpiperidine-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-3,5-dimethyl-2-phenylpiperidine-4-carbonitrile is a complex organic compound that belongs to the piperidine family. Piperidine derivatives are known for their significant role in medicinal chemistry and are often used as building blocks for various pharmaceuticals . This compound features a piperidine ring substituted with hydroxy, methyl, phenyl, and carbonitrile groups, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3,5-dimethyl-2-phenylpiperidine-4-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, selective oxidation, and controlled nitrile introduction are employed. The use of advanced catalysts and reaction conditions helps in scaling up the production while maintaining the desired chemical properties .
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-3,5-dimethyl-2-phenylpiperidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The phenyl and methyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) for electrophilic substitution.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
4-Hydroxy-3,5-dimethyl-2-phenylpiperidine-4-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in developing new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-3,5-dimethyl-2-phenylpiperidine-4-carbonitrile involves its interaction with specific molecular targets. The hydroxy and nitrile groups play a crucial role in binding to enzymes or receptors, modulating their activity. The phenyl and methyl groups contribute to the compound’s overall stability and bioavailability .
Comparación Con Compuestos Similares
Similar Compounds
4-Phenylpiperidine: A simpler analog with a phenyl group attached to the piperidine ring.
4-Hydroxy-4-phenylpiperidine: Similar structure but lacks the methyl and nitrile groups.
4-Cyano-4-phenylpiperidine: Contains a nitrile group but lacks the hydroxy and methyl groups.
Uniqueness
4-Hydroxy-3,5-dimethyl-2-phenylpiperidine-4-carbonitrile is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of hydroxy, methyl, phenyl, and nitrile groups allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research .
Propiedades
Fórmula molecular |
C14H18N2O |
|---|---|
Peso molecular |
230.31 g/mol |
Nombre IUPAC |
4-hydroxy-3,5-dimethyl-2-phenylpiperidine-4-carbonitrile |
InChI |
InChI=1S/C14H18N2O/c1-10-8-16-13(11(2)14(10,17)9-15)12-6-4-3-5-7-12/h3-7,10-11,13,16-17H,8H2,1-2H3 |
Clave InChI |
WYWIMOATJMGNNL-UHFFFAOYSA-N |
SMILES canónico |
CC1CNC(C(C1(C#N)O)C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


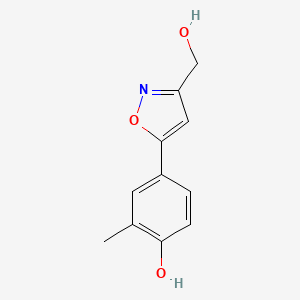

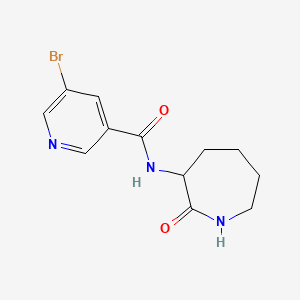
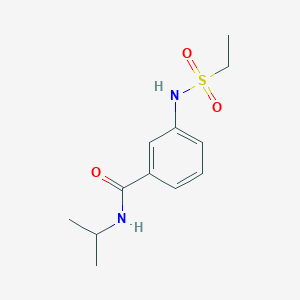
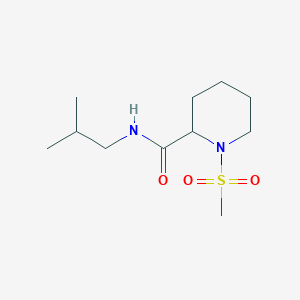
![2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide](/img/structure/B14915369.png)
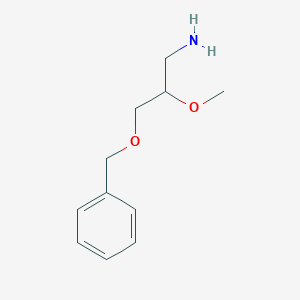
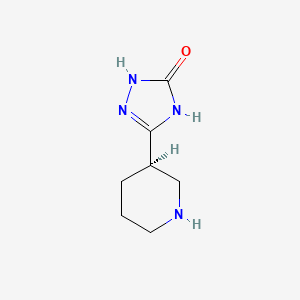

![(2E)-3-phenyl-N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)prop-2-enamide](/img/structure/B14915397.png)

